2,3-Dimethylphenoxy-acetonitrile
Description
2,3-Dimethylphenoxy-acetonitrile (C${10}$H${11}$NO, molecular weight ≈161.2 g/mol) is a nitrile derivative featuring a phenoxy backbone substituted with methyl groups at the 2- and 3-positions. These substituents likely influence solubility, stability, and reactivity, making it valuable in organic synthesis and pharmaceutical intermediate applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,7H2,1-2H3 |
InChI Key |
PRINMFLUFYNHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Methoxy-Substituted Analogs
- 3,4-Dimethoxyphenyl-acetonitrile (C$9$H$9$NO$_2$, MW 177.20 g/mol): Exhibits a melting point of 62–63°C and higher polarity due to electron-donating methoxy groups. Applications: Intermediate in alkaloid synthesis or antioxidant studies .
- 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (C$9$H$8$FNO, MW 165.16 g/mol): Combines methoxy and fluorine substituents, reducing steric bulk compared to methyl groups. Safety: Classified as toxic ([劇]III) and requires cold storage (0–6°C) .
Halogen-Substituted Analogs
- 2-(2,6-Dichlorophenyl)acetonitrile (C$8$H$5$Cl$_2$N, MW 186.04 g/mol): Structural similarity score: 0.93 to 2,3-dimethylphenoxy-acetonitrile. Safety: Requires precautionary handling (P101: Medical advice if exposed) .
- 4-Fluorophenylacetonitrile (C$8$H$6$FN, MW 135.14 g/mol):
Methyl-Substituted Analogs
- This compound vs.
Molecular Weight and Stability Trends
Key Observations :
- Methyl groups (e.g., 2,3-dimethyl) enhance steric protection but reduce polarity compared to methoxy or halogen substituents.
- Halogenated analogs exhibit higher molecular weights and stricter safety protocols due to toxicity .
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